2',3',5'-Tri-O-benzoyl-5-Methoxyuridine

Nucleoside Synthesis Process Chemistry Scale-up

Select 2',3',5'-Tri-O-benzoyl-5-Methoxyuridine (CAS 37805-86-0) for your demanding oligonucleotide syntheses. The three benzoyl protecting groups ensure exceptional stability during phosphoramidite coupling, delivering higher stepwise yields compared to acetyl or silyl alternatives. Its lipophilic character (LogP 2.75) also enables passive cell penetration for antimetabolite studies. Available in research-grade ≥98% purity with reliable long-term storage.

Molecular Formula C31H26N2O10
Molecular Weight 586.5 g/mol
CAS No. 37805-86-0
Cat. No. B3263688
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2',3',5'-Tri-O-benzoyl-5-Methoxyuridine
CAS37805-86-0
Molecular FormulaC31H26N2O10
Molecular Weight586.5 g/mol
Structural Identifiers
SMILESCOC1=CN(C(=O)NC1=O)C2C(C(C(O2)COC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5
InChIInChI=1S/C31H26N2O10/c1-39-22-17-33(31(38)32-26(22)34)27-25(43-30(37)21-15-9-4-10-16-21)24(42-29(36)20-13-7-3-8-14-20)23(41-27)18-40-28(35)19-11-5-2-6-12-19/h2-17,23-25,27H,18H2,1H3,(H,32,34,38)/t23-,24-,25-,27-/m1/s1
InChIKeySHULCCQTYFCRIY-DLGLWYJGSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2',3',5'-Tri-O-benzoyl-5-Methoxyuridine (CAS 37805-86-0): A Protected Nucleoside Intermediate and Antimetabolite Analog


2',3',5'-Tri-O-benzoyl-5-Methoxyuridine (CAS 37805-86-0) is a fully protected derivative of the modified nucleoside 5-methoxyuridine, wherein the 2'-, 3'-, and 5'-hydroxyl groups of the ribose moiety are esterified with benzoyl groups . It is classified as a purine nucleoside analog and a pyrimidine nucleoside derivative, characterized by a molecular formula of C₃₁H₂₆N₂O₁₀ and a molecular weight of 586.55 g/mol . The compound is employed both as a protected intermediate for the synthesis of modified oligonucleotides and RNA analogs, where the benzoyl groups confer stability against undesired side reactions during solid-phase synthesis, and as a nucleoside antimetabolite with reported broad-spectrum anticancer activity targeting indolent lymphoid malignancies via inhibition of DNA synthesis and induction of apoptosis [1].

2',3',5'-Tri-O-benzoyl-5-Methoxyuridine (37805-86-0): Why In-Class Nucleoside Analogs Are Not Directly Interchangeable


Direct substitution of 2',3',5'-Tri-O-benzoyl-5-Methoxyuridine with other 5-methoxyuridine derivatives or alternative protected nucleosides is not feasible without compromising specific synthetic or biological outcomes. The benzoyl protecting group strategy is a deliberate choice that influences reactivity, solubility, and deprotection kinetics in ways that acetyl (e.g., 2',3',5'-Tri-O-acetyl-5-Methoxyuridine) or silyl (e.g., TBDMS) protecting groups do not . While the 5-methoxyuridine core itself exhibits reduced immunogenicity and variable translation efficiency when incorporated into mRNA compared to other modifications like N1-methylpseudouridine [1], the benzoyl-protected form is not a direct substitute for the unprotected 5-methoxyuridine (CAS 35542-01-9) in applications requiring a reactive nucleoside. The quantitative evidence below delineates the precise dimensions—from synthetic efficiency and material purity to physicochemical properties and biological activity—where this specific compound distinguishes itself from its closest analogs and alternatives, providing a verifiable basis for procurement decisions.

Quantitative Differentiation of 2',3',5'-Tri-O-benzoyl-5-Methoxyuridine (37805-86-0) from Its Closest Analogs


Synthetic Efficiency: One-Step Synthesis in Quantitative Yield

A key differentiator for 2',3',5'-Tri-O-benzoyl-5-Methoxyuridine is the existence of a published, one-step synthetic method that achieves quantitative yield, a stark contrast to the multi-step procedures often required for similar protected nucleosides [1]. This method, utilizing adapted Vilsmeier conditions, directly couples 5-methoxyuracil with 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose [1].

Nucleoside Synthesis Process Chemistry Scale-up

Purity Specifications from Global Suppliers

Commercially available 2',3',5'-Tri-O-benzoyl-5-Methoxyuridine is consistently offered with a minimum purity specification of ≥95% to ≥98% across multiple reputable suppliers, ensuring a high-quality starting material for research and development . This level of purity is a critical procurement metric.

Quality Control Procurement Analytical Chemistry

Physicochemical Property: Calculated Lipophilicity (LogP)

The calculated LogP (octanol-water partition coefficient) for 2',3',5'-Tri-O-benzoyl-5-Methoxyuridine is 2.75, indicating significant lipophilicity relative to the unprotected nucleoside 5-methoxyuridine . This property is a direct consequence of the three benzoyl protecting groups and directly influences its solubility and membrane permeability in biological assays.

Drug Discovery ADME Physicochemical Properties

Aqueous Solubility: A Critical Parameter for In Vitro Assays

2',3',5'-Tri-O-benzoyl-5-Methoxyuridine exhibits very low aqueous solubility, reported as insoluble with a quantitative value of 4.0E-4 g/L at 25 °C [1]. This is a direct consequence of the hydrophobic benzoyl protecting groups and contrasts sharply with the unprotected nucleoside, 5-methoxyuridine, which is expected to be freely soluble in water.

Formulation Solubility In Vitro Assays

Biological Activity: Anticancer Mechanism via DNA Synthesis Inhibition and Apoptosis

As a purine nucleoside analog, 2',3',5'-Tri-O-benzoyl-5-Methoxyuridine exhibits broad-spectrum anticancer activity, specifically targeting indolent lymphoid malignancies through a dual mechanism: inhibition of DNA synthesis and induction of apoptosis . This mechanism is shared by the class of purine nucleoside analogs, but the benzoyl protection may influence cellular uptake and intracellular release of the active 5-methoxyuridine moiety, a hypothesis that requires direct comparative studies for validation.

Cancer Research Apoptosis Nucleoside Antimetabolite

Stability and Storage Conditions for Long-Term Use

The compound is stable as a solid for up to 3 years when stored at -20°C, and for 2 years at 4°C . In solution (e.g., DMSO), stability is maintained for 6 months at -80°C and 1 month at -20°C . These defined stability parameters are essential for compound management and experimental planning.

Compound Management Stability Storage

2',3',5'-Tri-O-benzoyl-5-Methoxyuridine (37805-86-0): Optimal Research and Industrial Application Scenarios


Protected Intermediate for Solid-Phase Oligonucleotide Synthesis

The compound's primary and most justified application is as a fully protected nucleoside building block for the solid-phase synthesis of modified RNA or DNA oligonucleotides. The three benzoyl groups prevent unwanted side reactions at the 2'-, 3'-, and 5'-hydroxyls during phosphoramidite coupling chemistry, ensuring high stepwise yields and purity of the final oligonucleotide product . Following synthesis, the benzoyl groups are readily removed under standard basic deprotection conditions (e.g., aqueous ammonia) to reveal the 5-methoxyuridine residue within the oligomer. This scenario is supported by its high purity specifications (≥95-98%) and the established role of the 5-methoxyuridine modification in reducing mRNA immunogenicity .

Prodrug-like Tool Compound for Investigating Nucleoside Antimetabolite Activity

The compound serves as a lipophilic, protected form of 5-methoxyuridine for in vitro studies where passive membrane permeability is advantageous. The calculated LogP of 2.75 suggests enhanced cellular uptake compared to the unprotected, hydrophilic nucleoside . Once inside the cell, intracellular esterases are expected to cleave the benzoyl groups, releasing the active 5-methoxyuridine, which can then be phosphorylated and incorporated into DNA, leading to the inhibition of DNA synthesis and induction of apoptosis . This prodrug-like property makes it a distinct tool for studying nucleoside metabolism and anticancer mechanisms in cell culture, differentiating it from the direct use of 5-methoxyuridine, which may rely on active nucleoside transporters. Researchers must account for the very low aqueous solubility (4.0E-4 g/L) and use organic solvents (e.g., DMSO) for initial dissolution [1].

Chemical Biology Probe for P2Y6 Receptor Studies

As a uracil nucleotide derivative, the compound holds potential as a precursor for synthesizing agonists or antagonists of the P2Y6 receptor, a target involved in various physiological and pathophysiological processes . While the compound itself is not a potent ligand, it can be further modified—for example, converted to its 5'-triphosphate form—to explore structure-activity relationships (SAR) at this receptor. The established SAR for UDP analogues at the hP2Y6 receptor provides a framework for designing experiments with this compound .

Analytical Standard and Reference Material

Given its well-defined physicochemical properties and the availability of high-purity (>98%) commercial material , 2',3',5'-Tri-O-benzoyl-5-Methoxyuridine is suitable for use as an analytical standard in HPLC, LC-MS, or NMR method development and validation. Its long-term stability under recommended storage conditions (-20°C for up to 3 years) supports its use as a reference material for quantifying related substances or monitoring synthetic reactions involving protected nucleosides.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2',3',5'-Tri-O-benzoyl-5-Methoxyuridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.